molecular formula C10H12ClN5O3S B12905566 (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol CAS No. 158814-07-4

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol

Cat. No.: B12905566
CAS No.: 158814-07-4
M. Wt: 317.75 g/mol
InChI Key: PPLPBEAPQUBYJP-UUOKFMHZSA-N
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Description

The compound “(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrothiophene-3,4-diol” is a complex organic molecule that features a purine base attached to a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the purine base: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the purine base to the tetrahydrothiophene ring: This step may involve nucleophilic substitution reactions.

    Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The amino and chloro groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biochemical pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to nucleosides.

    Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by:

    Inhibiting enzymes: By mimicking natural substrates.

    Interacting with nucleic acids: Due to its structural similarity to nucleosides.

    Modulating signaling pathways: Through binding to specific receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrothiophene-3,4-diol: Lacks the chloro group.

    (2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(methyl)tetrahydrothiophene-3,4-diol: Has a methyl group instead of a hydroxymethyl group.

Uniqueness

The presence of both the chloro and hydroxymethyl groups in this compound may confer unique reactivity and biological activity compared to its analogs.

Properties

CAS No.

158814-07-4

Molecular Formula

C10H12ClN5O3S

Molecular Weight

317.75 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol

InChI

InChI=1S/C10H12ClN5O3S/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

PPLPBEAPQUBYJP-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O)Cl)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(S3)CO)O)O)Cl)N

Origin of Product

United States

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